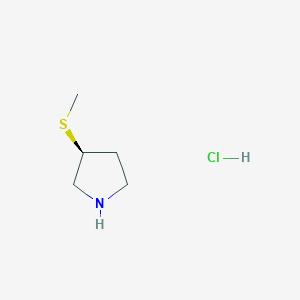
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a methylsulfanyl group attached to the third carbon of the pyrrolidine ring, and it is commonly used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methylsulfanyl)pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a suitable methylsulfanyl donor reacts with a pyrrolidine derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of (3S)-3-(methylsulfanyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,4-dione derivatives: These compounds share the pyrrolidine core structure but differ in their functional groups.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but contain an additional nitrogen atom in the ring.
Uniqueness
(3S)-3-(methylsulfanyl)pyrrolidinehydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H12ClNS |
|---|---|
Molecular Weight |
153.67 g/mol |
IUPAC Name |
(3S)-3-methylsulfanylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
RMHJTLBXRRAZMY-JEDNCBNOSA-N |
Isomeric SMILES |
CS[C@H]1CCNC1.Cl |
Canonical SMILES |
CSC1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)

![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)

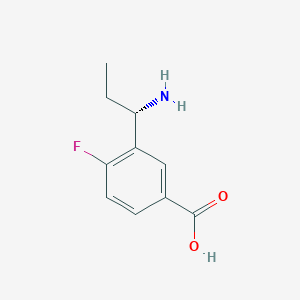
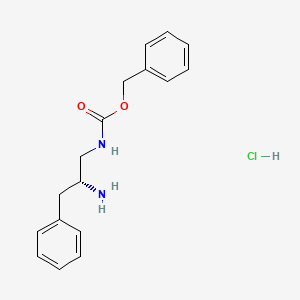

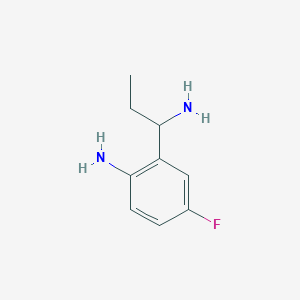
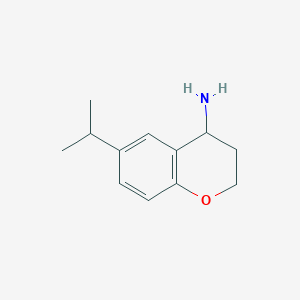
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)
